(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Beschreibung
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 921040-75-7) is a chiral amine featuring a cyclohexane backbone substituted with a 2-(trifluoromethyl)phenyl group. Key properties include:
- Molecular formula: C₁₃H₁₆F₃N (derived from substituent analysis in and ).
- Molecular weight: 219.72 g/mol ().
- Applications: A versatile building block in organic synthesis, particularly for chiral catalysts and pharmaceuticals ().
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexane ring introduces conformational rigidity. This compound is classified under chiral molecules and is critical in asymmetric catalysis and drug discovery .
Eigenschaften
IUPAC Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,10,12H,2,4,6,8,17H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDPGWQKAXIJC-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-(trifluoromethyl)benzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or reagents to obtain the desired (1R,2S) configuration.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as high-pressure hydrogenation or the use of continuous flow reactors, to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors, due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine could be explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group may participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |
|---|---|---|---|---|
| (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Target) | C₁₃H₁₆F₃N | 219.72 | 2-(Trifluoromethyl)phenyl | Chiral catalyst precursor; high lipophilicity |
| (1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-amine (Cat1) | C₁₁H₂₂N₂ | 182.31 | Piperidinyl | Aldol reaction catalyst (85% yield, 95.6% ee) |
| rac-(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Racemic form) | C₁₃H₁₆F₃N | 219.72 | 2-(Trifluoromethyl)phenyl (racemic) | Intermediate in enantioselective syntheses |
| 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine | C₉H₁₃F₆NO | 265.20 | Trifluoroethoxy, trifluoromethyl | Enhanced fluorine content for stability studies |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | C₉H₈ClF₂N | 199.62 | Chloro-fluorophenyl, cyclopropane | Conformational strain for binding affinity |
Key Observations :
- Catalytic Activity : Cat1 (piperidinyl substituent) demonstrates superior enantioselectivity (95.6% ee) in aldol reactions compared to the target compound’s derivatives, likely due to its electron-rich amine .
- Fluorine Impact: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like Cat1 (logP ~1.8) .
- Steric Effects : Bulkier substituents (e.g., trifluoromethylphenyl) reduce reaction yields in crowded catalytic environments but improve thermal stability .
Insights :
- Cat1’s high enantioselectivity in water (95.6% ee) underscores its utility in green chemistry, whereas trifluoromethyl-substituted analogs require organic solvents for optimal performance .
- The target compound’s derivatives show moderate yields (70–80%) in alkylation reactions, suggesting steric hindrance from the trifluoromethylphenyl group .
Biologische Aktivität
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a chiral amine compound notable for its structural complexity and potential biological applications. The presence of a trifluoromethyl group attached to a phenyl ring enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research.
This compound is characterized by its unique stereochemistry and functional groups, which influence its biological activity. The trifluoromethyl group contributes to its electronic properties, while the cyclohexane ring provides a flexible structure that can interact with various biological targets.
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The amine group may participate in hydrogen bonding or ionic interactions, enhancing the compound's affinity for specific biological sites. The trifluoromethyl group can also modulate the compound's pharmacokinetics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacological Studies
Recent studies have explored the pharmacological potential of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine in various therapeutic areas:
- Antidepressant Activity : Preliminary investigations suggest that this compound may exhibit antidepressant-like effects in animal models. Its interaction with serotonin and norepinephrine transporters has been hypothesized to contribute to these effects.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could have implications for conditions such as Alzheimer's disease.
Case Studies
- Study on Antidepressant Effects : In a controlled study involving rodents, (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine was administered at varying doses. Results showed a significant reduction in depressive-like behavior compared to control groups, suggesting its potential as an antidepressant agent.
- Neuroprotection in Ischemic Models : Another study investigated the compound's effects on neuronal survival following ischemic injury. The results indicated that treatment with this compound led to improved outcomes in terms of cell viability and reduced apoptosis markers.
Synthesis and Applications
The synthesis of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine typically involves several steps including:
- Starting Materials : Cyclohexanone and 2-(trifluoromethyl)benzene.
- Intermediate Formation : Utilization of Friedel-Crafts acylation followed by reduction.
- Chiral Resolution : Achieved through chiral catalysts or reagents to obtain the desired enantiomeric configuration.
This compound serves as a building block for more complex molecules in drug development and materials science.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine |
| Molecular Formula | C13H16F3N |
| Molecular Weight | 239.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, and how can stereochemical purity be ensured?
- Methodology :
- Route 1 : Start with a trifluoromethyl-substituted cyclohexanone derivative. Perform enantioselective reductive amination using chiral catalysts (e.g., Rhodium with BINAP ligands) to introduce the amine group while controlling stereochemistry .
- Route 2 : Use nucleophilic substitution on a pre-functionalized cyclohexane scaffold, followed by resolution of enantiomers via chiral chromatography or crystallization .
- Characterization : Confirm stereochemistry via single-crystal X-ray diffraction (using SHELXL ) and NMR to verify trifluoromethyl group integrity. Chiral HPLC with a polysaccharide-based column can assess enantiomeric excess (>98% required for pharmacological studies).
Q. How can researchers validate the structural assignment of this compound when spectroscopic data conflicts with computational predictions?
- Methodology :
- Combine , , and NMR data with density functional theory (DFT)-calculated chemical shifts. For ambiguous signals, use 2D NMR (e.g., NOESY to confirm spatial proximity of substituents). Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies:
- Thermal stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light, tracking photodegradation products.
- Humidity : Test hygroscopicity and hydrolysis susceptibility at 75% relative humidity .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee) for pharmacological studies?
- Methodology :
- Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s Mn-salen complexes). Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. Monitor reaction progress with in situ Raman spectroscopy to adjust conditions (temperature, solvent polarity) in real-time .
- Case Study : A similar fluorinated cyclohexylamine achieved 99% ee using a Pd-catalyzed asymmetric hydrogenation (TOF = 500 h, 90% yield) .
Q. What strategies resolve contradictions between in vitro binding assays and computational docking results for this compound’s biological targets?
- Methodology :
- Perform molecular dynamics simulations to account for protein flexibility and solvation effects. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and compare with in vitro IC values .
- Example : A structurally related cyclohexylamine showed discrepancies due to off-target binding; orthogonal assays (e.g., thermal shift assays) identified secondary targets .
Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?
- Methodology :
- Step 1 : Perform deuteration or fluorination at metabolically labile sites (e.g., α-to-amine positions) to block oxidative metabolism.
- Step 2 : Use parallel synthesis to generate a library of derivatives. Screen in human liver microsomes (HLM) for half-life (t) and CYP450 inhibition.
- Step 3 : Correlate structural modifications with pharmacokinetic (PK) data using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
